Cas no 319-97-1 (1,2,4,5-tetrachloro-3-fluorobenzene)

1,2,4,5-Tetrachloro-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C₆HCl₄F. It is characterized by its high stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of multiple chlorine atoms and a fluorine substituent enhances its electrophilic properties, facilitating selective substitution reactions. This compound exhibits excellent thermal and chemical resistance, ensuring reliability in demanding applications. Its well-defined structure and purity make it suitable for precise synthetic pathways. Proper handling is required due to its potential toxicity and environmental persistence.
1,2,4,5-tetrachloro-3-fluorobenzene structure
319-97-1 structure
Product Name:1,2,4,5-tetrachloro-3-fluorobenzene
CAS No:319-97-1
MF:C6HCl4F
MW:233.882541418076
MDL:MFCD00464383
CID:310988
PubChem ID:136158
Update Time:2025-05-20

1,2,4,5-tetrachloro-3-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2,4,5-tetrachloro-3-fluoro-
    • 2,3,5,6-tetrachlorofluorobenzene
    • 1,2,4,5-tetrachloro-3-fluorobenzene
    • SCHEMBL9643418
    • 319-97-1
    • EN300-27146445
    • Benzene, 1,2,4,5-tetrachloro-3-fluoro-
    • DTXSID80953828
    • MDL: MFCD00464383
    • Inchi: 1S/C6HCl4F/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
    • InChI Key: OKEVBHXDVUVMSI-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(C=1F)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 231.88183
  • Monoisotopic Mass: 231.882
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.653
  • Boiling Point: 244°Cat760mmHg
  • Flash Point: 109.4°C
  • Refractive Index: 1.561
  • PSA: 0

1,2,4,5-tetrachloro-3-fluorobenzene Pricemore >>

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1,2,4,5-tetrachloro-3-fluorobenzene Related Literature

  • 1. Nucleophilic displacement in polyhalogenoaromatic compounds. Part 1. Kinetics of reaction of polychlorofluorobenzene derivatives
    Roger Bolton,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1976 1541

Additional information on 1,2,4,5-tetrachloro-3-fluorobenzene

Chemical Profile of 1,2,4,5-tetrachloro-3-fluorobenzene (CAS No. 319-97-1)

1,2,4,5-tetrachloro-3-fluorobenzene, identified by its CAS number 319-97-1, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of polychlorinated biphenyl (PCB) analogs, though it features a fluorine substituent at the 3-position, which imparts unique electronic and steric properties. The structural motif of 1,2,4,5-tetrachloro-3-fluorobenzene makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and specialty chemicals.

The chemical structure of this compound consists of a benzene ring substituted with four chlorine atoms at the 1, 2, 4, and 5 positions, with a fluorine atom at the 3-position. This arrangement results in a highly electron-withdrawing environment around the ring, which can influence its reactivity in various chemical transformations. The presence of both chlorine and fluorine atoms also makes it an interesting candidate for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are widely employed in modern drug discovery.

In recent years, 1,2,4,5-tetrachloro-3-fluorobenzene has been explored as a building block in the synthesis of novel pharmaceutical agents. Its unique substitution pattern allows for the introduction of diverse pharmacophores through selective functionalization. For instance, studies have demonstrated its utility in the preparation of fluorinated heterocycles, which are known to exhibit enhanced bioavailability and metabolic stability. These properties are particularly valuable in the development of small-molecule drugs targeting central nervous system disorders and infectious diseases.

One notable application of 1,2,4,5-tetrachloro-3-fluorobenzene is in the synthesis of antifungal agents. The halogenated aromatic core is a common feature in many antifungal compounds due to its ability to disrupt fungal cell membrane integrity. Researchers have leveraged the reactivity of this compound to develop derivatives with improved efficacy against drug-resistant fungal strains. The fluorine atom at the 3-position plays a crucial role in modulating the binding affinity to fungal enzymes, thereby enhancing therapeutic activity.

Furthermore, 1,2,4,5-tetrachloro-3-fluorobenzene has been utilized in materials science research. Its electron-deficient nature makes it a suitable candidate for organic semiconductors and liquid crystal displays (LCDs). By incorporating this compound into polymer matrices or as a monomer in polymerization reactions, scientists have been able to tailor material properties for optoelectronic applications. The halogen atoms also contribute to improved thermal stability and chemical resistance, making it valuable for industrial applications.

The synthesis of 1,2,4,5-tetrachloro-3-fluorobenzene typically involves chlorination and fluorination reactions on a pre-existing aromatic ring or through multi-step organic transformations starting from simpler precursors. Advances in catalytic methods have enabled more efficient and selective routes to this compound. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms with high regioselectivity. These advancements have not only simplified the synthesis but also reduced costs associated with producing this intermediate.

From an environmental perspective,1 ,2 ,4 ,5 -tetrachloro-3 -fluorobenzene must be handled with care due to its potential persistence and bioaccumulation risks. While it is not classified as a persistent organic pollutant (POP), proper disposal methods are essential to prevent environmental contamination. Regulatory agencies recommend using inert solvents and containment systems during its handling and processing to minimize exposure risks.

The future prospects for 1 ,2 ,4 ,5 -tetrachloro-3 -fluorobenzene are promising given its broad utility across multiple industries. Ongoing research aims to expand its applications in medicinal chemistry by developing novel derivatives with enhanced pharmacological properties. Additionally,this compound may find new uses in green chemistry initiatives, where its reactivity is harnessed for sustainable synthetic routes that minimize waste and energy consumption.

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